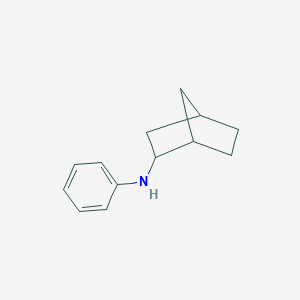

N-Phenyl-2-aminonorbornane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCLMYIWOIJNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289251 | |

| Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15995-50-3 | |

| Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15995-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyl 2 Aminonorbornane and Its Structural Analogues

Foundational Strategies for Norbornane (B1196662) Ring Construction

The rigid, bicyclic framework of norbornane is a common structural motif in a variety of chemical compounds. Its synthesis is typically achieved through cycloaddition reactions or polymerization techniques, which provide versatile precursors for further modification.

Diels-Alder Cycloaddition for Norbornene Precursors

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful method for the construction of six-membered rings with high regio- and stereoselectivity. nih.gov This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized to form the norbornene skeleton, which serves as a crucial intermediate for N-phenyl-2-aminonorbornane. wikipedia.org

A classic example is the reaction of cyclopentadiene (B3395910) with an appropriate dienophile. nih.gov For instance, the reaction between cyclopentadiene and 1,3-butadiene (B125203) can yield 5-vinyl-2-norbornene (B46002), a precursor to other valuable monomers. nih.govresearchgate.net The versatility of the Diels-Alder reaction allows for the incorporation of various functional groups into the norbornene framework by choosing appropriately substituted dienes and dienophiles. researchgate.net This approach has been successfully employed in the synthesis of precursors for complex molecules. wikipedia.org

The reaction conditions can be optimized for efficiency and selectivity. For example, conducting the Diels-Alder reaction in supercritical carbon dioxide has been shown to produce 5-vinyl-2-norbornene in satisfactory yield with high selectivity, even without a polymerization inhibitor. researchgate.net

| Diene | Dienophile | Product | Significance |

| Cyclopentadiene | 1,3-Butadiene | 5-Vinyl-2-norbornene | Precursor for 5-ethylidene-2-norbornene, a monomer in rubber manufacturing. nih.gov |

| Cyclopentadiene | α-Olefins with electron-withdrawing groups | Functionalized norbornene derivatives | Versatile intermediates for copolymerization and further functionalization. researchgate.net |

| N-Arylimines | Norbornene | Tetrahydroquinolines | Demonstrates the utility of norbornene as a dienophile in hetero-Diels-Alder reactions. acs.org |

Ring-Opening Metathesis Polymerization (ROMP) in Norbornene Amine Synthesis

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for the synthesis of functional polymers from strained cyclic olefins like norbornene and its derivatives. researchgate.netacs.orgacs.org This method offers excellent control over polymer molecular weight and structure, making it suitable for creating materials with specific properties. acs.orgnih.gov

In the context of norbornene amine synthesis, ROMP can be used to polymerize norbornene monomers containing protected amine functionalities. For example, 5-norbornene-2-(N-methyl)-phthalimide, prepared from 5-norbornene-2-methylamine, can undergo ROMP to yield a poly(norbornene) with protected amine groups. researchgate.netmdpi.com Subsequent deprotection then affords the desired poly(norbornene-amine). mdpi.com This strategy provides a route to polymers with free amino groups, which can be valuable for various applications. researchgate.netmdpi.com

The development of highly active and stable catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has significantly advanced the field of ROMP, allowing for polymerization under milder conditions and with greater functional group tolerance. acs.orgmdpi.com

| Monomer | Catalyst | Polymer | Key Feature |

| 5-Norbornene-2-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd generation | Poly(norbornene-(N-methyl)-phthalimide) | Polymer with protected amine groups, precursor to poly(norbornene-methylamine). researchgate.netmdpi.com |

| Norbornene-based imides | Grubbs' second-generation catalyst | Alternating telechelic copolymers | Catalytic synthesis of polymers with controlled architecture. acs.org |

| Norbornene | Ruthenium carbene complex | Polynorbornene | ROMP can be conducted in protic media, expanding its applicability. acs.org |

Amination Approaches for Norbornane Frameworks

Once the norbornane skeleton is established, the next crucial step is the introduction of the amine functionality. Various amination strategies have been developed to achieve this transformation efficiently.

Amination of Norbornane Derivatives with Amine Precursors

The introduction of an amino group onto a norbornane ring can be achieved through the reaction of a suitable norbornane derivative with an amine precursor. This approach often involves the use of a norbornane electrophile and a nitrogen nucleophile.

One common strategy involves the reductive amination of a norbornyl ketone. This two-step process begins with the reaction of the ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistry.coach This method is versatile and allows for the synthesis of primary, secondary, and tertiary amines depending on the chosen amine reagent. chemistry.coach

Another approach is the reaction of a norbornyl halide with an azide (B81097) salt, followed by reduction of the resulting azide to the amine. This method provides a clean route to primary amines.

Direct Alkylation of Amines with Norbornyl Halides

The direct alkylation of an amine with a norbornyl halide is a straightforward method for forming the C-N bond. rsc.org This nucleophilic substitution reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the norbornyl halide, displacing the halide and forming the corresponding aminonorbornane. wikipedia.orglibretexts.org

This reaction can be used to synthesize primary, secondary, and tertiary amines. wikipedia.org However, a common challenge is over-alkylation, where the newly formed amine, being more nucleophilic than the starting amine, can react further with the alkyl halide. wikipedia.orglibretexts.org To circumvent this, the synthesis of tertiary amines from secondary amines is often more straightforward. researchgate.net The use of specific reaction conditions, such as microwave irradiation in aqueous media, can promote the direct formation of tertiary amines. rsc.org

| Amine | Alkylating Agent | Product | Reaction Conditions |

| Secondary Amine | Alkyl Halide | Tertiary Amine | Hünig's base in acetonitrile (B52724). researchgate.net |

| Various Amines | Alkyl Halides | Tertiary Amines | Microwave irradiation in aqueous media. rsc.org |

| Ammonia | 1-Bromooctane | Mixture of primary and secondary amines | Demonstrates the challenge of over-alkylation. wikipedia.org |

Stereoselective Synthesis of this compound and its Enantiomers

The stereoselective synthesis of this compound is of significant interest, as the biological activity of chiral molecules often depends on their specific stereochemistry. Achieving high levels of stereocontrol in the synthesis of this compound and its enantiomers requires careful selection of chiral starting materials, reagents, or catalysts. nih.govyoutube.comwiley.com

One approach involves the use of a chiral resolving agent to separate the enantiomers of a racemic mixture of a norbornyl amine derivative. google.com For example, racemic 2-aminonorbornane can be resolved using a chiral acid, such as N-tert-butoxycarbonyl-L-methionine, to form diastereomeric salts that can be separated by crystallization. google.com The desired enantiomer can then be liberated from the salt.

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts in amination reactions or the employment of chiral auxiliaries. For instance, a hetero-Diels-Alder reaction between an N-arylimine and a strained norbornene derivative can proceed with high diastereoselectivity, influenced by the substituents on the aniline (B41778) precursor. acs.org In these reactions, the attack of the imine often occurs preferentially from the exo-face of the norbornene ring. acs.org

The development of stereoselective methods is crucial for accessing specific enantiomers of this compound for further investigation and application.

Asymmetric Synthesis of Enantiomerically Enriched Norbornane-Type Diamine Derivatives

The asymmetric synthesis of norbornane-type diamine derivatives is a critical area of research, as these compounds serve as valuable chiral ligands and auxiliaries in catalysis. A notable method involves the desymmetrization of a meso-anhydride, specifically norbornene dicarboxylic acid anhydride. rsc.orgrsc.org This process, when mediated by a chiral agent like the cinchona alkaloid quinidine, can produce a cis-monomethyl ester with very high enantiomeric excess (up to 98% ee). rsc.orgrsc.orgmetu.edu.tr

The synthetic sequence continues with the selective epimerization of this cis-hemiester to its trans-isomer. rsc.org This is a key step, as the trans configuration is often desired for specific applications. Following epimerization, a Curtius degradation of the corresponding trans-diacyl azide is performed. rsc.orgrsc.org This reaction transforms the carboxylic acid functionalities into amine groups, yielding the target optically active norbornane-type diamines as their hydrochloride salts. rsc.orgrsc.org The free diamines can then be liberated and further derivatized to create C1-symmetric ligands for asymmetric catalysis. rsc.org This entire process is efficient, with all steps being relatively easy to perform and resulting in high yields of enantiomerically enriched products. rsc.org

| Step | Description | Key Reagents/Conditions | Outcome |

| 1. Desymmetrization | Asymmetric methanolysis of norbornene dicarboxylic acid anhydride. | Quinidine, Methanol (B129727) | cis-Monomethyl ester (98% ee) |

| 2. Epimerization | Conversion of the cis-hemiester to its trans-isomer. | Not specified in abstracts | trans-Hemiester |

| 3. Curtius Degradation | Conversion of the diacid to the diamine. | Sodium azide, thermal rearrangement, acidic hydrolysis | Dihydrochloric salt of the diamine |

Enzymatic Routes for Chiral β-Amino Acids Deriving from Norbornane Structures

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. For norbornane-derived β-amino acids, enzymatic resolutions have proven to be very effective. mdpi.com These processes can involve either the asymmetric acylation of a racemic amino alcohol or the enantioselective hydrolysis of a racemic lactam or amino ester. mdpi.comresearchgate.net

For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSIM) are commonly used catalysts. mdpi.comresearchgate.net In one approach, the enantioselective hydrolysis of racemic eight-membered ring-fused β-lactams can yield both the unreacted lactam and the hydrolyzed β-amino acid in high enantiomeric excess (E > 200). mdpi.com Similarly, the asymmetric acylation of the corresponding amino alcohol can also lead to excellent separation of enantiomers (E > 100). mdpi.com

These enzymatic methods are not limited to resolution. They can also be used in the synthesis of key intermediates for other valuable compounds. For example, the CAL-B-catalyzed ring cleavage of a specific racemic lactam resulted in the unreacted (1S,8R)-enantiomer, which is a potential precursor for the synthesis of the neurotoxin anatoxin-a. mdpi.com The efficiency of these enzymatic routes is often enhanced by performing the reactions in organic solvents or even in solvent-free systems. researchgate.net

| Enzyme | Reaction Type | Substrate | Products | Enantioselectivity (E value) |

| PSIM/CAL-B | Enantioselective Hydrolysis | Racemic eight-membered ring-fused β-lactams | Enantiomeric β-amino acids and β-lactams | > 200 |

| Not specified | Asymmetric Acylation | Racemic eight-membered ring-fused amino alcohol | Enantiomeric β-amino acids and β-lactams | > 100 |

| CAL-B | Ring Cleavage | Racemic lactam | Unreacted (1S,8R)-lactam (anatoxin-a precursor) | > 200 |

Stereochemical Control in Aza-Diels-Alder and Related Cycloadditions

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including the 2-azanorbornane scaffold. rsc.orgresearchgate.net This reaction involves the cycloaddition of a diene, such as cyclopentadiene, with an imine (the aza-dienophile). diva-portal.orgwikipedia.org The stereochemical outcome of this reaction is of paramount importance and can be controlled through the use of chiral auxiliaries or catalysts. diva-portal.org

When a chiral imine is used, the reaction can proceed with high diastereoselectivity, leading to the formation of a single enantiomer of the 2-azanorbornane product. researchgate.net This is due to the multiplication of chirality during the cycloaddition step, where a single chiral center in the starting material can direct the formation of up to four new stereogenic centers in the product. researchgate.net The exo isomer is typically favored over the endo isomer in these reactions, often with high selectivity (e.g., 98% exo). diva-portal.orgresearchgate.net

Lewis acids, such as boron trifluoride diethyl etherate, are often used to activate the imine and accelerate the reaction. diva-portal.orgresearchgate.net The choice of chiral auxiliary on the imine is crucial for achieving high levels of asymmetric induction. researchgate.net For example, phenylethylamine has been successfully used as a chiral auxiliary in the synthesis of enantiopure 2-azanorbornane derivatives. diva-portal.org The resulting 2-azanorbornane cycloadducts are versatile intermediates that can be further modified to produce a wide range of chiral ligands and biologically active molecules. rsc.orgresearchgate.net

Advanced Synthetic Transformations Involving Norbornane Systems

Domino, "Click" Chemistry, and Retro-Diels-Alder (RDA) Reactions for N-Heterocyclic Compounds

The synthesis of complex N-heterocyclic compounds can be achieved through elegant and efficient multi-reaction sequences. One such approach combines domino reactions, "click" chemistry, and retro-Diels-Alder (RDA) reactions, using the norbornene scaffold as a chiral source. mdpi.comnih.govresearchgate.net

This strategy begins with the synthesis of isoindolo[2,1-a]quinazolinones through a domino ring closure reaction starting from 2-aminocarboxamides. mdpi.comnih.govresearchgate.net Next, a "click" reaction, specifically the copper-catalyzed 1,3-dipolar cycloaddition between an alkyne and an azide (CuAAC), is used to introduce a 1,2,3-triazole ring. mdpi.comnih.govresearchgate.net

The final key step is the retro-Diels-Alder (RDA) reaction. researchgate.netscience.gov This thermally induced cycloreversion reaction removes the norbornene scaffold, which has served its purpose as a "traceless" chiral auxiliary, to introduce a double bond and generate the final dihydropyrimido[2,1-a]isoindole-2,6-diones. mdpi.comnih.govresearchgate.net A significant advantage of this methodology is that the absolute configuration established by the norbornene starting material is retained throughout the entire reaction sequence. mdpi.comnih.govresearchgate.net

Radical Cascade Cyclization Sequences for 2-Azanorbornane Scaffolds

Radical cascade reactions provide a powerful method for the rapid construction of complex polycyclic structures from simple precursors. nih.govnih.gov A photochemical method has been developed for the synthesis of 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives. researchgate.netresearchgate.net

This process is initiated by the single-electron oxidation of the cyclopropylamine (B47189) moiety to form an amine radical cation. researchgate.net This is facilitated by a Lewis acid additive, which lowers the oxidation potential of the starting material. researchgate.net The resulting radical cation then undergoes ring-opening of the cyclopropyl (B3062369) group, which triggers a cascade radical cyclization sequence to form the 2-azanorbornane skeleton. researchgate.netresearchgate.net

Hofmann and Curtius Rearrangements for Bridgehead Amine Formation

The synthesis of bridgehead amines, a key structural feature in certain analogues of this compound, often requires specialized synthetic strategies due to the steric hindrance and potential strain at the bridgehead position. Among the classical name reactions, the Hofmann and Curtius rearrangements have proven to be valuable methods for installing an amine group at a bridgehead carbon. nih.gov These reactions are particularly useful as they involve the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom, a process that can be strategically applied to precursors with bridgehead carboxylic acid functionalities. numberanalytics.comwikipedia.org

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom by reaction with bromine or chlorine in a strong base. numberanalytics.comwikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. numberanalytics.comwikipedia.org This isocyanate is typically not isolated but is hydrolyzed in situ to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.orgmsu.edu A key advantage of this method is its utility in creating primary amines from readily accessible amides. numberanalytics.com

The Curtius rearrangement is another powerful method for synthesizing primary amines from carboxylic acids. nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide, which is typically prepared from a carboxylic acid or its corresponding acyl chloride. organic-chemistry.org The decomposition results in the formation of an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org Similar to the Hofmann rearrangement, the isocyanate can be hydrolyzed to afford a primary amine. wikipedia.org The Curtius rearrangement is highly regarded for its mild conditions and broad functional group tolerance. nih.govnih.govresearchgate.net A significant feature is the complete retention of the stereochemical configuration of the migrating group during the rearrangement. nih.govwikipedia.org This has been demonstrated in the synthesis of complex molecules where a bridgehead carboxylic acid was successfully converted to a bridgehead amine. nih.gov

Both rearrangements have been historically and recently employed in the synthesis of complex molecules containing the 1-aminonorbornane motif, often starting from precursors derived from terpene derivatives or products of Diels-Alder reactions that contain a C1-carboxylic acid group. nih.gov

Table 1: Comparison of Hofmann and Curtius Rearrangements for Bridgehead Amine Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide | Carboxylic Acid (via Acyl Azide) |

| Key Intermediate | Isocyanate | Isocyanate |

| Byproducts | Carbon Dioxide, Halide Salt | Nitrogen Gas, Carbon Dioxide |

| Key Advantages | Utilizes readily available amides. numberanalytics.com | Tolerant of a wide variety of functional groups; Retention of stereochemistry. nih.govnih.govresearchgate.net |

| Bridgehead Synthesis | Used to generate bridgehead amines from C1-carboxy motifs. nih.gov | Applied to convert bridgehead carboxylic acids to amines. nih.govnih.gov |

Development of Cyclization Reaction Toolkits for Structurally Diverse Scaffolds

To explore the chemical space around the this compound core, researchers have focused on developing systematic synthetic strategies, or "toolkits," that allow for the creation of structurally diverse analogues. These toolkits employ a series of reliable cyclization reactions on a common starting material to generate a library of unique, often sp³-rich, polycyclic scaffolds valuable in medicinal chemistry. bohrium.com

A notable example of this approach utilized exo-2-aminonorbornane as a foundational building block to generate a wide array of novel scaffolds. bohrium.com The strategy involved an initial amine-directed C-H arylation to install an aromatic ring, creating key intermediates. These intermediates were then subjected to a toolkit of five distinct cyclization reactions to construct new rings and introduce significant structural and shape diversity. bohrium.com The directed nature of the initial arylation established a syn-relationship that guided the subsequent cyclizations. bohrium.com

The developed reaction toolkit included:

Sulfonylation-based cyclization

Nucleophilic substitution reactions

Electrophilic bromination followed by cyclization

Buchwald-Hartwig coupling

Bischler-Napieralski cyclization , which in some cases led to unexpected rearrangements, further enhancing the structural diversity of the products. bohrium.com

This unified approach proved highly efficient, producing 30 distinct scaffolds, including 17 fully cyclized structures and 13 arylated intermediates, from a common precursor. bohrium.com The resulting molecules exhibited significant three-dimensionality and novelty, highlighting the power of such toolkit-based approaches in expanding beyond flat, two-dimensional structures common in drug discovery. bohrium.com

Other strategies for generating diverse bridged bicyclic amine scaffolds include intramolecular C-H amination reactions, which can form complex aza-cycles under light and heat activation, and the use of specialized olefin amine (OLA) reagents that enable the transformation of aldehydes and ketones into bridged N-heterocycles through catalytic hydrogen atom transfer (HAT) reactions. acs.orgethz.chacs.org Photochemical methods, such as formal [4+2] and [3+2] cycloadditions, have also emerged as powerful tools for converting simpler bicyclic amines into more complex and structurally unique aminonorbornane derivatives. nih.govresearchgate.net

Table 2: Cyclization Reaction Toolkit for Scaffold Diversity from exo-2-Aminonorbornane

| Reaction Type | Description | Resulting Structural Feature | Reference |

| Sulfonylation/Cyclization | Intramolecular reaction of a sulfonyl chloride with the appended aryl ring. | Fused sulfonamide-containing ring system. | bohrium.com |

| Nucleophilic Substitution | Intramolecular displacement of a leaving group by a nucleophilic atom on the aryl ring. | Creation of a new heterocyclic ring. | bohrium.com |

| Electrophilic Bromination/Cyclization | Bromination of the aromatic ring followed by intramolecular cyclization. | Formation of a bridged, halogenated scaffold. | bohrium.com |

| Buchwald-Hartwig Coupling | Palladium-catalyzed intramolecular C-N bond formation. | Fused nitrogen-containing polycyclic structure. | bohrium.com |

| Bischler-Napieralski Cyclization | Acid-catalyzed cyclization of an N-acyl derivative. | Dihydroisoquinoline-like fused systems, sometimes with rearrangement. | bohrium.com |

Stereochemical Analysis and Conformational Studies of N Phenyl 2 Aminonorbornane

Intrinsic Conformational Landscapes of Norbornane (B1196662) Amines

The conformational preferences of norbornane amines are primarily dictated by the rotation of the amino group relative to the rigid bicyclic cage. This internal rotation gives rise to distinct conformers with different energies and populations.

Analysis of Internal Rotation of the Amino Group and Derived Conformers

In the case of exo-2-aminonorbornane, a closely related parent compound, theoretical calculations and experimental observations have revealed the existence of different conformers arising from the internal rotation of the amino group (-NH2). researchgate.netaip.org These conformers are typically described by the relative orientation of the N-H bonds with respect to the adjacent C-H bond on the norbornane skeleton. researchgate.netaip.org

Three plausible conformations are often considered, labeled based on the staggered (s) or trans (t) arrangement of the two amino N-H bonds relative to the adjacent C-H bond: staggered-staggered (ss), staggered-trans (st), and trans-staggered (ts). researchgate.netresearchgate.net In the most stable ss conformation, both N-H bonds are staggered. researchgate.netaip.org In the st conformer, one N-H bond is staggered while the other is in a trans orientation. researchgate.netaip.org A third predicted conformer, ts, was not experimentally detected for exo-2-aminonorbornane, suggesting it may relax to the more stable ss form due to a low energy barrier. researchgate.netaip.org The bulky phenyl group in N-phenyl-2-aminonorbornane introduces further steric and electronic interactions that can influence the rotational barrier and the relative stability of these conformers.

Investigation of Staggered and Eclipsed Conformations in Related Flexible Amine Systems

The concepts of staggered and eclipsed conformations are fundamental to understanding the rotational barriers in flexible molecules. chemistrysteps.comlibretexts.org In a staggered conformation, the atoms or groups on adjacent carbons are as far apart as possible, leading to lower energy and greater stability. chemistrysteps.comlibretexts.org This stability is often attributed to the minimization of torsional strain (electron repulsion between bonding orbitals) and favorable hyperconjugation effects, where electrons from a filled bonding orbital can delocalize into an adjacent empty antibonding orbital. chemistrysteps.comlibretexts.orgresearchgate.net

Conversely, in an eclipsed conformation, atoms or groups on adjacent carbons are aligned, maximizing torsional strain and resulting in a higher energy state. chemistrysteps.comlibretexts.org While steric hindrance contributes to the instability of eclipsed conformations, electronic repulsion is a major factor. chemistrysteps.comresearchgate.net In flexible amine systems, the rotation around the C-N bond leads to different staggered and eclipsed arrangements of the substituents on the carbon and nitrogen atoms. The energy difference between these conformations determines the barrier to internal rotation. libretexts.org For this compound, the interaction between the phenyl group, the amino proton, and the norbornane framework will dictate the preference for specific staggered arrangements and the energy cost of any eclipsing interactions during rotation. The bulky nature of the phenyl group and the rigid norbornane skeleton likely leads to a strong preference for conformations that minimize steric clash, making certain staggered arrangements significantly more stable. nih.gov

Spectroscopic Methods for Conformational Elucidation

Disentangling the complex mixture of conformers present at equilibrium requires powerful experimental techniques that can distinguish between subtle differences in molecular structure. Spectroscopic methods, particularly in the gas phase where intermolecular interactions are minimized, are invaluable tools for this purpose.

Fourier-Transform Microwave (FT-MW) Spectroscopy for Rotational Data Acquisition

Fourier-Transform Microwave (FT-MW) spectroscopy is a high-resolution technique that provides exceptionally precise information about the rotational constants of a molecule. researchgate.netaip.orghmc.edu These rotational constants are directly related to the molecule's moments of inertia, which are in turn determined by its three-dimensional structure. hmc.edu By comparing the experimentally measured rotational constants with those predicted from quantum chemical calculations for different possible conformers, scientists can identify the specific conformations present in the sample. researchgate.netaip.org

This technique is particularly powerful for studying molecules in a supersonic jet expansion, where they are cooled to very low rotational and vibrational temperatures. researchgate.netaip.orghmc.edu This cooling process simplifies the complex rotational spectrum and allows for the "freezing out" of different conformers, enabling their individual characterization. researchgate.netaip.org For exo-2-aminonorbornane, FT-MW spectroscopy has been successfully used to identify and characterize two distinct conformers. researchgate.netaip.org This method would be equally applicable to this compound, allowing for the precise determination of the rotational constants for each of its stable conformers.

Below is an example of a data table that could be generated from an FT-MW study, showing the kind of data obtained.

| Conformer | A | B | C |

|---|---|---|---|

| Conformer 1 (Predicted) | 1500.123 | 850.456 | 700.789 |

| Conformer 2 (Predicted) | 1450.789 | 900.123 | 650.456 |

| Experimental | 1500.125(5) | 850.458(3) | 700.791(4) |

Utilization of Nuclear Quadrupole Coupling Interactions in Conformational Assignment

A particularly elegant aspect of FT-MW spectroscopy is its ability to resolve hyperfine structures in rotational transitions. For molecules containing a nucleus with a spin greater than 1/2, such as the ¹⁴N nucleus in amines, the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus leads to a splitting of the rotational lines. researchgate.netaip.orgacs.org This phenomenon, known as nuclear quadrupole coupling, provides a sensitive probe of the electronic environment around the quadrupolar nucleus. researchgate.netacs.org

The magnitude of this coupling is described by the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which are highly dependent on the orientation of the amino group and its lone pair of electrons. researchgate.netrsc.org This dependence makes nuclear quadrupole coupling a powerful tool for distinguishing between conformers, especially when their rotational constants are very similar. researchgate.netaip.org In the study of exo-2-aminonorbornane, the conformational assignment of the observed rotamers was decisively based on the analysis of the ¹⁴N nuclear quadrupole coupling hyperfine tensor. researchgate.netaip.org The different orientations of the amino group in the ss and st conformers resulted in significantly different quadrupole coupling constants, allowing for their unambiguous identification. researchgate.net

The following interactive table illustrates how nuclear quadrupole coupling constants can differ between conformers, aiding in their identification.

| Conformer | χaa | χbb | χcc |

|---|---|---|---|

| Conformer 1 (ss) | -2.58 | 1.35 | 1.23 |

| Conformer 2 (st) | -1.89 | 0.95 | 0.94 |

Infrared (IR) Spectroscopy in Conformational Isomer Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and can also be used to distinguish between conformational isomers. wpmucdn.comorgchemboulder.com Different conformers will have slightly different vibrational frequencies for certain functional groups due to changes in their local environment and intramolecular interactions. nih.gov

For amines, the N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹, are particularly informative. orgchemboulder.comlibretexts.org Primary amines show two distinct N-H stretching bands (asymmetric and symmetric), while secondary amines exhibit a single band. orgchemboulder.comlibretexts.org The exact positions and intensities of these bands can be sensitive to the conformation. For example, the formation of weak intramolecular hydrogen bonds, which is possible in certain conformations, can lead to a shift in the N-H stretching frequency to a lower wavenumber. The N-H bending vibrations, found around 1600 cm⁻¹, can also provide structural clues. wpmucdn.comorgchemboulder.com By comparing the experimental IR spectrum with theoretical spectra calculated for different conformers, it is often possible to identify the dominant conformation or the presence of a mixture of conformers. nih.gov

Theoretical and Computational Approaches to Conformational Analysis

The conformational landscape of bicyclic molecules like this compound is a critical determinant of their chemical and physical properties. Due to the rigidity of the norbornane framework, the primary source of conformational flexibility arises from the rotation of the substituent groups. Theoretical and computational chemistry provides powerful tools to explore these conformational possibilities, offering insights that are often difficult to obtain through experimental means alone. These methods allow for the precise calculation of structural properties, the validation of theoretical models against experimental data, and the prediction of the energetic landscape governing the interconversion between different spatial arrangements.

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for elucidating the structural and electronic properties of molecules. These quantum chemical calculations are used to predict the geometries of stable conformers, their relative energies, and other key parameters. For molecules in the aminonorbornane family, the primary conformational flexibility stems from the rotation of the amino group around the C-N bond.

In a representative study on the parent compound exo-2-aminonorbornane, researchers employed both ab initio (specifically, second-order Møller-Plesset perturbation theory, MP2) and DFT methods (such as B3LYP and M05-2X) to model its conformational space. These calculations consistently identified three plausible conformers resulting from the internal rotation of the amino group, labeled based on the orientation of the N-H bonds relative to the adjacent C-H bond: staggered-staggered (ss), trans-staggered (ts), and staggered-trans (st). The calculations predicted the 'ss' conformer to be the most stable, representing the global energy minimum.

For each potential conformer, these computational methods can generate a wealth of structural data. This includes optimized bond lengths, bond angles, dihedral angles, rotational constants, and dipole moments. Such predictions are fundamental to understanding the molecule's intrinsic structural preferences. The bulky phenyl group in this compound would be expected to introduce significant steric constraints, influencing the preferred orientation of the amino group and further shaping the conformational energy landscape.

Table 1: Example of Predicted Structural Properties for Conformers of a Bicyclic Amine (based on exo-2-aminonorbornane data) This table illustrates the type of data generated from DFT and ab initio calculations for different conformers. The values are based on studies of a closely related parent compound.

| Property | Method | Conformer 1 (ss) | Conformer 2 (st) | Conformer 3 (ts) |

| Relative Energy (kJ/mol) | MP2 | 0.0 | 1.8 | 2.1 |

| B3LYP | 0.0 | 2.4 | 2.5 | |

| M05-2X | 0.0 | 1.5 | 1.9 | |

| Rotational Constant A (MHz) | M05-2X | 2755.9 | 2769.9 | 2768.9 |

| Rotational Constant B (MHz) | M05-2X | 1797.9 | 1805.5 | 1804.7 |

| Rotational Constant C (MHz) | M05-2X | 1630.9 | 1622.7 | 1623.2 |

| Dipole Moment µa (D) | M05-2X | 0.3 | 0.9 | 0.9 |

| Dipole Moment µb (D) | M05-2X | 1.3 | 0.6 | 0.6 |

| Dipole Moment µc (D) | M05-2X | 0.1 | 0.6 | 0.6 |

Data adapted from studies on exo-2-aminonorbornane.

A crucial step in computational analysis is the validation, or benchmarking, of theoretical models against high-precision experimental data. This process ensures that the chosen computational methods and basis sets accurately reproduce the physical reality of the molecule. For gas-phase studies of conformational isomers, Fourier-transform microwave (FT-MW) spectroscopy is a particularly powerful experimental technique.

The rotational constants and nuclear quadrupole coupling constants derived from an FT-MW spectrum are extremely sensitive to the mass distribution and electronic environment within the molecule, making them ideal benchmarks for theoretical predictions. In the analysis of exo-2-aminonorbornane, the experimentally determined rotational constants for two observed conformers were compared with the values calculated using MP2, B3LYP, and M05-2X methods. This comparison allows for an unambiguous assignment of the observed spectra to specific calculated conformers.

Furthermore, the hyperfine structure in the rotational spectrum, caused by the ¹⁴N nuclear quadrupole coupling interaction, provides a sensitive probe of the electronic environment around the nitrogen nucleus. The agreement between the experimental quadrupole coupling constants (χaa, χbb, χcc) and the theoretically predicted values is a stringent test of the accuracy of the calculated wavefunction and molecular geometry. Excellent agreement between theoretical and experimental data lends high confidence to the computational model, which can then be used to describe properties that are not directly observable, such as the geometries of transition states.

Table 2: Example Comparison of Experimental and Theoretical Data for Benchmarking (based on exo-2-aminonorbornane data) This table demonstrates how calculated parameters are compared against experimental spectroscopic results to validate the theoretical model.

| Parameter | Method | Predicted Value (Conformer 'ss') | Experimental Value (Conformer 'ss') |

| Rotational Constant A (MHz) | MP2 | 2736.6 | 2728.8 |

| Rotational Constant B (MHz) | MP2 | 1789.2 | 1782.9 |

| Rotational Constant C (MHz) | MP2 | 1628.7 | 1621.5 |

| ¹⁴N Quadrupole Coupling χaa (MHz) | MP2 | 1.83 | 1.86 |

| ¹⁴N Quadrupole Coupling χbb (MHz) | MP2 | -3.89 | -3.93 |

| ¹⁴N Quadrupole Coupling χcc (MHz) | MP2 | 2.06 | 2.07 |

Data adapted from studies on exo-2-aminonorbornane.

Once a computational model has been validated, it can be used to explore the entire potential energy surface (PES) of the molecule. This allows for the characterization of not only the stable energy minima corresponding to different conformers but also the transition states that connect them. The energy difference between a transition state and a local minimum defines the activation energy or isomerization barrier for the interconversion process.

For exo-2-aminonorbornane, computational studies predicted the relative energies of the three conformers (ss, st, and ts), identifying 'ss' as the global minimum. The calculations also revealed that the 'ts' conformer was not detected in the experimental spectrum. The theoretical model provided an explanation for this observation: the 'ts' conformer is predicted to relax to the more stable 'ss' conformer through a very low energy barrier. This demonstrates the predictive power of computational methods in explaining experimental outcomes.

Calculating these isomerization barriers is essential for understanding the molecule's dynamic behavior. A low barrier indicates rapid interconversion between conformers at a given temperature, which may result in an average structure being observed experimentally. Conversely, high barriers can lead to the existence of distinct, stable conformers that can be isolated or observed individually.

Table 3: Example of Predicted Energy Minima and Isomerization Barriers (based on exo-2-aminonorbornane data) This table illustrates the prediction of relative stabilities and the energy barriers for interconversion between conformers.

| Conformer / Transition State | Method | Predicted Relative Energy (kJ/mol) | Description |

| ss | M05-2X | 0.0 | Global Energy Minimum |

| st | M05-2X | 1.5 | Local Energy Minimum |

| ts | M05-2X | 1.9 | Local Energy Minimum |

| ts -> ss | M05-2X | 5.2 | Isomerization Barrier |

Data adapted from studies on exo-2-aminonorbornane.

Computational Chemistry and Molecular Modeling of N Phenyl 2 Aminonorbornane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the stable three-dimensional arrangement of atoms (molecular structure) and the distribution of electrons (electronic structure). rsdjournal.orgacs.org These calculations can elucidate bond lengths, bond angles, and dihedral angles of the most stable conformation of N-Phenyl-2-aminonorbornane.

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more likely to be chemically reactive. nih.gov

While specific data for this compound is not available, studies on similar N-phenyl or heterocyclic systems provide context for the expected values. For instance, quantum chemical calculations on various heterocyclic compounds have reported HOMO-LUMO energy gaps that indicate their relative reactivity. ugm.ac.id

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds This table presents example data from studies on different molecules to illustrate the outputs of quantum chemical calculations. The values are not specific to this compound.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Imidazolin-4-one Derivative 2a | -5.411 | -1.631 | 3.78 | ugm.ac.id |

| Imidazolin-4-one Derivative 2b | -5.385 | -1.670 | 3.715 | ugm.ac.id |

| Imidazolin-4-one Derivative 2c | -5.413 | -1.673 | 3.74 | ugm.ac.id |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comugm.ac.id The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. ajchem-a.com Green areas represent neutral potential. ajchem-a.com For this compound, an MEP analysis would likely indicate negative potential around the nitrogen atom of the amino group and within the π-system of the phenyl ring, suggesting these are the primary sites for electrophilic interaction. The hydrogen atom of the amine group would be expected to show a positive potential, making it a site for nucleophilic interaction. researchgate.net

Table 2: General Interpretation of MEP Color Coding for Reactivity Analysis

| Color on MEP Map | Electrostatic Potential | Implication for Reactivity |

| Red | Most Negative | Strongest attraction for electrophiles |

| Yellow/Orange | Negative | Attraction for electrophiles |

| Green | Neutral | Low reactivity |

| Blue | Positive | Strongest attraction for nucleophiles |

Computational Design and Retrospective Analysis of Molecular Scaffolds and Chemical Probes

Computational design leverages modeling techniques to create new molecules with desired properties. researchgate.netsintef.no For a structure like this compound, which combines a rigid bicyclic (norbornane) scaffold with an aromatic (phenyl) group, computational methods can guide the design of derivatives with enhanced biological activity or specific physical properties. This involves modifying the core structure—for instance, by adding different substituents to the phenyl ring or the norbornane (B1196662) skeleton—and then calculating the properties of these new virtual compounds. nih.gov

Retrospective analysis, or retrosynthesis, can also be aided by computational tools. By understanding the reaction mechanisms and stability of intermediates, chemists can devise more efficient synthetic routes. The norbornane scaffold itself is often introduced via a Diels-Alder reaction, and computational studies can help predict the feasibility and stereochemical outcome of such reactions for producing precursors to this compound.

Molecular Dynamics Simulation in Related N-Phenyl Aromatic Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net This provides a dynamic view of molecular behavior, which is crucial for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor, or behave in a solvent.

While specific MD simulations for this compound are not documented, studies on related N-phenyl systems provide valuable insights. bohrium.comnih.gov For example, MD simulations of N-phenyl-piperazine and N-phenylpyrimidine derivatives have been used to assess their binding stability within protein active sites. nih.govnih.gov Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's or protein's backbone atoms from their initial position, indicating structural stability over the simulation time. A stable RMSD suggests the system has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the molecule and its target are tracked to assess binding affinity and specificity.

In a typical study, a ligand like an N-phenyl derivative is docked into a protein's binding site, and then an MD simulation is run for a duration (e.g., 50-300 nanoseconds) to observe the stability of the complex. researchgate.netnih.gov Such simulations can confirm whether the computationally predicted binding pose is maintained and can rationalize the compound's biological activity. nih.gov

Derivatization Strategies and Advanced Synthetic Applications of N Phenyl 2 Aminonorbornane

Strategies for Functionalization of the Norbornane (B1196662) Ring System

The functionalization of the saturated norbornane ring of N-Phenyl-2-aminonorbornane presents a synthetic challenge due to the presence of unactivated C-H bonds. However, various methods have been developed to introduce functional groups at specific positions on the ring system.

One prominent strategy involves the use of directing groups to achieve site-selective C-H activation. For instance, the picolinamide (B142947) directing group can be installed on the amine nitrogen to direct palladium-catalyzed arylation to the C(sp³)–H bond at the γ-position of the norbornane ring. sci-hub.seacs.org This methodology has been shown to be effective for a range of aryl iodides and bromides, affording good yields of the arylated products. acs.org The reaction conditions are typically silver-free, which is an advantage in terms of cost and sustainability. acs.org

Another approach to functionalize the norbornane skeleton is through cycloaddition reactions. The Diels-Alder reaction of cyclopentadiene (B3395910) with appropriate dienophiles can be used to construct the norbornane framework with pre-installed functional groups. nih.gov Subsequent transformations can then be carried out to elaborate these functional groups. For example, iodolactonization of an N-protected endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can introduce an iodine and a lactone functionality, which can be further modified. nih.gov

Furthermore, photochemical methods have emerged as powerful tools for the derivatization of the norbornane system. nih.govumich.eduresearchgate.net For example, a photochemical [3+2] cycloaddition of aminocyclopropanes can generate 1-aminonorbornane derivatives with diverse substitution patterns. nih.govresearchgate.net This method offers excellent functional group tolerance, allowing for the incorporation of hydroxyl, protected amine, and other groups. nih.gov

The table below summarizes some of the key strategies for the functionalization of the norbornane ring system.

| Strategy | Reagents and Conditions | Position of Functionalization | Key Features |

| Directed C-H Arylation | Pd(OAc)₂, Picolinamide directing group, Aryl halide | γ-position | Silver-free, good yields, broad scope |

| Diels-Alder Reaction | Cyclopentadiene, Dienophile | Varies depending on dienophile | Builds functionalized norbornane core |

| Iodolactonization | I₂, NaHCO₃ | C5 and C6 of norbornene precursor | Stereoselective functionalization |

| Photochemical [3+2] Cycloaddition | Visible light, Photocatalyst, Aminocyclopropane | C1 and other positions | Mild conditions, high functional group tolerance |

Chemical Modifications of the Amine Functionality

The secondary amine in this compound serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties.

A fundamental transformation is the acylation of the amine to form amides. This is often a crucial step in preparing substrates for directed C-H activation reactions, where the amide acts as a directing group. sci-hub.seucl.ac.uk For example, reaction with picolinic acid in the presence of a coupling agent like HATU yields the corresponding picolinamide. acs.org

The amine can also be protected with various protecting groups to modulate its reactivity during subsequent synthetic steps. The Boc (tert-butoxycarbonyl) group is commonly employed and can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This protection is robust under many reaction conditions but can be readily removed under acidic conditions.

Furthermore, the amine can undergo N-alkylation to introduce new substituents. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. These modifications are important for exploring the structure-activity relationships of this compound-based compounds in medicinal chemistry.

The table below provides examples of common modifications of the amine functionality.

| Modification | Reagents | Product | Purpose |

| Acylation | Picolinic acid, HATU | Picolinamide | Directing group for C-H activation |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine | Masking the amine's reactivity |

| N-Alkylation | Alkyl halide, Base | N-alkylated amine | Introduction of new substituents |

Synthesis of Complex Molecular Architectures via Norbornane-Derived Heterocycles

The rigid norbornane scaffold can be strategically employed as a building block for the synthesis of complex, polycyclic heterocyclic architectures. These structures are of significant interest in drug discovery due to their well-defined three-dimensional shapes.

One approach involves the palladium-catalyzed/norbornene-mediated synthesis of carbo- and heterocycles. researchgate.net This strategy allows for the formation of multiple C-C and C-heteroatom bonds in a single pot, leading to the efficient construction of intricate molecular frameworks. researchgate.netmdpi.com For instance, a sequence involving aryl-aryl and Heck couplings followed by aza-Michael and retro-Mannich reactions can yield selectively substituted phenanthridines. researchgate.net

Another strategy utilizes the functional groups on the norbornane ring to construct fused heterocyclic systems. For example, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives can be converted into tricyclic pyrimidinones (B12756618) through ring closure reactions. nih.gov Similarly, norbornane-fused azetidinones can undergo ring enlargement to produce methanopyrrolo-, methanopyrido-, and methanoazepino[2,1-b]quinazolinones. researchgate.net

The synthesis of these complex architectures often relies on domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events. nih.gov This approach is highly efficient and allows for the rapid generation of molecular complexity from relatively simple starting materials.

The table below highlights examples of complex heterocycles synthesized from norbornane derivatives.

| Starting Material | Reaction Sequence | Resulting Heterocycle |

| Aryl iodide and tethered alkyl bromides | Palladium/norbornene-catalyzed cascade | Symmetrical and unsymmetrical tricyclic heterocycles |

| di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivative | Ring closure | Tricyclic pyrimidinone |

| di-exo-Norbornene-fused azetidinone | Ring enlargement with lactim ethers | Methanopyrido[2,1-b]quinazolinone |

Preparation of Polyfunctional 3D Scaffolds for Chemical Space Exploration

The development of novel three-dimensional (3D) molecular scaffolds is crucial for exploring new areas of chemical space in drug discovery. whiterose.ac.uk The rigid and structurally diverse nature of the norbornane framework makes it an excellent starting point for the synthesis of such scaffolds.

A "bottom-up" branching synthetic approach can be used to generate libraries of shape-diverse molecular scaffolds. whiterose.ac.uk This involves preparing cyclization precursors with multiple reaction handles, which can then be cyclized in various ways to produce a range of different scaffolds. whiterose.ac.uk For example, starting from exo-2-aminonorbornane, a variety of cyclization pathways can be employed to create a library of diverse, cyclized scaffolds. whiterose.ac.uk

Another strategy involves the assembly of microgel building blocks into porous 3D scaffolds. nih.gov Norbornene-bearing poly(ethylene glycol) (PEG) based microgels can be crosslinked using a dithiol linker via thiol-ene click chemistry to form these scaffolds. nih.gov This method allows for the creation of materials with interconnected micropores, which can be beneficial for applications such as tissue engineering. nih.govnih.govpublichealthtoxicology.commdpi.com

Computational analysis is often used to assess the novelty, molecular properties, and shape diversity of the synthesized scaffold libraries. whiterose.ac.uk This helps to ensure that the scaffolds are suitable for targeting lead-like chemical space. whiterose.ac.uk

The table below summarizes approaches to preparing polyfunctional 3D scaffolds.

| Approach | Key Features | Example |

| Bottom-up Branching Synthesis | Generation of diverse scaffolds from a common precursor | Cyclization of functionalized exo-2-aminonorbornane derivatives |

| Microgel Assembly | Creation of porous 3D structures | Thiol-ene crosslinking of norbornene-functionalized PEG microgels |

| Lead-Oriented Synthesis | Efficient preparation of 3D compounds with drug-like properties | Synthesis of structurally and shape diverse molecular scaffolds for subsequent decoration |

Bioisosteric Replacement of Anilines with Aminonorbornane Motifs in Molecular Design

Aniline (B41778) motifs are common in pharmaceuticals, but they can be susceptible to metabolic oxidation, leading to potential toxicity. acs.orgresearchgate.net The replacement of anilines with saturated, three-dimensional bioisosteres is a promising strategy to mitigate these metabolic liabilities while maintaining or improving biological activity. acs.orgresearchgate.net The aminonorbornane scaffold has emerged as a valuable bioisostere for aniline. nih.govresearchgate.net

The 3D structure of aminonorbornanes can mimic the spatial arrangement of substituents on an aniline ring. acs.org Importantly, the saturated nature of the norbornane ring makes it less prone to oxidative metabolism compared to the aromatic ring of aniline. nih.govnih.gov Studies have shown that aminonorbornane derivatives often exhibit improved metabolic stability in liver microsomes compared to their aniline counterparts. nih.govacs.org

The synthesis of diversely substituted 1-aminonorbornanes has been a key focus, as current methods often only allow for mimics of para-substituted anilines. acs.org Photochemical methods, such as the conversion of cyclopropylimines to 1-aminonorbornanes, provide a flexible and scalable route to a wide range of substituted aminonorbornanes. umich.edu This allows for a more comprehensive exploration of their potential as aniline bioisosteres.

The table below compares the properties of aniline and aminonorbornane motifs relevant to their use in molecular design.

| Property | Aniline | Aminonorbornane |

| Structure | Planar, aromatic | Saturated, 3-dimensional |

| Metabolic Stability | Prone to oxidative metabolism | Generally improved metabolic stability |

| Synthetic Accessibility | Readily available | Requires specialized synthetic methods |

| Bioisosteric Potential | --- | Can mimic spatial arrangement of aniline substituents |

Advanced Analytical Techniques for Structural Elucidation of N Phenyl 2 Aminonorbornane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-Phenyl-2-aminonorbornane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl group and the bicyclic norbornane (B1196662) skeleton. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm), with their multiplicity depending on the substitution pattern. The protons on the norbornane framework will exhibit complex splitting patterns due to rigid coupling interactions, a characteristic feature of bicyclic systems. The bridgehead protons and the proton attached to the nitrogen atom are also expected to show characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The aromatic carbons of the phenyl group will resonate in the typical range of δ 110-150 ppm. The aliphatic carbons of the norbornane moiety will appear in the upfield region, and their specific chemical shifts can help in distinguishing between the different carbon environments within the bicyclic structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | 7.10-7.20 | Doublet of doublets |

| Aromatic (meta) | 6.65-6.75 | Triplet |

| Aromatic (para) | 6.55-6.65 | Triplet |

| N-H | 3.5-4.5 | Broad singlet |

| C2-H (on amine-bearing carbon) | 3.0-3.5 | Multiplet |

| Bridgehead (C1, C4) | 2.2-2.6 | Broad multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | 145-150 |

| Aromatic (ortho) | 128-130 |

| Aromatic (meta) | 115-120 |

| Aromatic (para) | 112-115 |

| C2 (amine-bearing carbon) | 55-65 |

| C1, C4 (bridgehead) | 40-50 |

| C7 (bridge) | 35-40 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers within the this compound molecule.

The crystal structure of a derivative of this compound has been studied in the context of its complex with cyclin-dependent kinase 9 (CDK9). biorxiv.org In this study, the ligand, which incorporates the (exo)-2-aminonorbornane moiety, was soaked into CDK9/Cyclin-T1 crystals, and the structure of the resulting complex was determined to a resolution of 3.1 Å. biorxiv.org The analysis revealed that the norbornane unit occupies a specific pocket within the kinase. biorxiv.org Interestingly, the electron density map suggested the presence of four equally-occupied copies of the ligand, which reflects the different possible stereoisomers of the norbornane and a flipped conformation of a nitrophenyl group present in that specific derivative. biorxiv.org

For an isolated crystal of this compound, X-ray diffraction analysis would be expected to reveal key structural parameters. The phenyl rings would likely exhibit typical aromatic C-C bond lengths, while the norbornane skeleton would show characteristic single bond distances. The analysis would also define the relative orientation of the phenyl group with respect to the bicyclic system, which is crucial for understanding intermolecular interactions in the solid state, such as C-H⋯π interactions. nih.gov The crystal packing is often stabilized by a network of hydrogen bonds. researchgate.net

Table 3: Representative Crystallographic Data for a Related N-Phenyl Derivative (Data from a related N'-acetyl-N'-phenyl-2-naphthohydrazide structure for illustrative purposes) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₇N), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.

The fragmentation of this compound under electron ionization (EI) would likely be dominated by cleavages characteristic of amines and bicyclic alkanes. arizona.edulibretexts.org A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this case, the loss of an alkyl radical from the norbornane ring would lead to a stable, nitrogen-containing cation. Another common fragmentation for aromatic amines is the loss of HCN. miamioh.edu The fragmentation of the norbornane skeleton itself can produce a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkanes. arizona.edulibretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Based on general fragmentation rules for amines and cyclic alkanes)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [C₁₃H₁₇N]⁺ | Molecular Ion (M⁺) |

| 186 | [C₁₃H₁₆N]⁺ | Loss of H radical (M-1) |

| 120 | [C₇H₇NH]⁺ | α-cleavage with loss of C₅H₉ radical |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-C(norbornane) bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl group rearrangement |

High-Resolution Fourier-Transform Microwave (FT-MW) Spectroscopy for Hyperfine Pattern Analysis

High-Resolution Fourier-Transform Microwave (FT-MW) spectroscopy is a powerful technique for studying the rotational spectra of molecules in the gas phase. It provides extremely accurate rotational constants, from which a precise molecular structure can be determined. Furthermore, it allows for the resolution of hyperfine structure, which arises from the interaction of nuclear spins with the molecular rotation. uni-hannover.dewikipedia.org

A study on the closely related molecule, exo-2-aminonorbornane, using FT-MW spectroscopy revealed the presence of two different conformers in a supersonic jet expansion. researchgate.net These conformers arise from the internal rotation of the amino group. researchgate.net The rotational spectrum of each conformer was split into hyperfine patterns due to the nuclear quadrupole coupling of the ¹⁴N nucleus (spin I=1). researchgate.netresearchgate.net The analysis of these hyperfine splittings was crucial for the unambiguous assignment of the observed conformers. researchgate.net

For this compound, FT-MW spectroscopy would similarly be expected to identify different stable conformers arising from the rotation around the C-N bond and the orientation of the phenyl group relative to the norbornane cage. The high resolution of this technique would allow for the determination of the rotational constants for each conformer, providing insight into their precise geometries. frontiersin.org The hyperfine structure, caused primarily by the ¹⁴N nucleus, would exhibit specific splitting patterns for each conformer, aiding in their structural assignment. researchgate.netresearchgate.net The presence of the phenyl group would significantly alter the moments of inertia compared to unsubstituted aminonorbornane, leading to a much denser rotational spectrum.

Table 5: Expected Information from FT-MW Spectroscopy of this compound

| Parameter | Significance |

|---|---|

| Rotational Constants (A, B, C) | Provides precise information on the moments of inertia, allowing for the determination of the global minimum energy structure and other low-energy conformers. |

| Centrifugal Distortion Constants | Gives information about the rigidity of the molecular framework. |

| ¹⁴N Nuclear Quadrupole Coupling Constants (χaa, χbb, χcc) | These constants are highly sensitive to the electronic environment around the nitrogen nucleus and are unique for each conformer, aiding in structural assignment. researchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles of N Phenyl 2 Aminonorbornane Analogues

Theoretical Considerations in SAR of Norbornane (B1196662) Derivatives

The theoretical examination of norbornane derivatives is fundamental to understanding their biological activity. The rigid and strained bicyclo[2.2.1]heptane skeleton of norbornane offers a distinct advantage in drug design by reducing the number of possible conformations, which helps in pre-organizing the molecule for optimal interaction with a biological target. rsc.orgnih.gov Computational studies, including Density Functional Theory (DFT), are employed to analyze the geometric and electronic properties of these molecules. acs.org

Key theoretical considerations include:

Molecular Electrostatic Potential (MEP): MEP calculations help identify regions of negative electrostatic potential, typically around heteroatoms like the nitrogen in the amino group, which are favorable for interactions with electrophilic sites on a target receptor.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity and electronic properties of the molecules.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis provides insights into the nature of chemical bonds and non-covalent interactions within the molecule and with its target.

Theoretical studies have also explored how minor structural changes, such as the saturation of a double bond in norbornene derivatives to form norbornanes, can lead to different supramolecular interactions and crystal packing, which can be crucial for biological activity. nih.gov

Influence of Substitution Patterns on the N-Phenyl Moiety on Molecular Interactions

The substitution pattern on the N-phenyl ring of N-phenyl-2-aminonorbornane analogues plays a pivotal role in modulating their biological activity. The nature, position, and number of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. mdpi.com

Research on various classes of compounds with N-phenyl groups has demonstrated clear SAR trends:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can modify the electron density of the entire molecule. For instance, in some series, EWGs on the phenyl ring have been found to enhance biological activity. tandfonline.com In a study of N-phenyl-substituted cinnamanilides, a complex relationship was observed where antiplasmodial activity depended on the electronic parameters of the substituents, with an optimal value for the electron-withdrawing character. mdpi.com

Steric Effects: The size and position of substituents are critical. Ortho-substitution on the phenyl ring can force the ring to adopt a non-coplanar orientation with respect to the rest of the molecule, which can be either beneficial or detrimental to activity depending on the target's binding pocket. For some receptor inhibitors, it has been shown that substitution at the para-position of the phenyl ring is often favored, while substitution at the meta-position can lead to a decrease in activity. nih.gov

A study on 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles revealed that a para-chloro substitution on the phenyl ring significantly enhanced antiproliferative activity compared to the unsubstituted analogue, highlighting the importance of the electronic nature of the substituent. mdpi.com

Role of Norbornane Ring Rigidity in Defining Molecular Conformation and Interaction Profiles

The rigidity of the norbornane scaffold is one of its most defining and advantageous features in medicinal chemistry. researchgate.netamazonaws.com This conformational rigidity limits the molecule's flexibility, which has several important consequences for its interaction with biological targets.

Key aspects of the norbornane ring's role include:

Conformational Pre-organization: The rigid framework holds the appended functional groups in well-defined spatial orientations. rsc.org This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity.

Stereochemical Influence: The norbornane skeleton allows for the introduction of stereocenters in a controlled manner. The exo and endo isomers of a substituted norbornane can exhibit significantly different biological activities due to the distinct three-dimensional arrangement of their substituents.

Defined Interaction Vectors: The rigid structure ensures that the interaction vectors (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are presented to the target in a predictable manner. This is crucial for designing ligands with high specificity. nih.gov

Computational studies have shown that the carbon-carbon bonds within the norbornane core are constrained, and the aminomethyl groups have limited rotational freedom due to steric hindrance from the bicyclic framework. This inherent rigidity has been exploited in the design of various biologically active molecules, including antimicrobial agents and DNA intercalators. amazonaws.comnih.gov

Conformation-Activity Relationship in Structurally Constrained Norbornane Systems

The relationship between the three-dimensional conformation and biological activity is particularly pronounced in structurally constrained systems like those based on the norbornane scaffold. The fixed orientation of substituents allows for a more direct correlation between structure and function.

Studies on conformationally locked nucleoside analogues utilizing the norbornane framework have demonstrated the importance of maintaining a specific conformation (e.g., the "North" conformation) for antiviral activity. researchgate.net This highlights how the rigid scaffold can enforce a bioactive conformation.

The ability to synthesize specific stereoisomers of norbornane derivatives, often through chiral catalysts in Diels-Alder reactions, is essential for exploring the conformation-activity relationship and optimizing biological activity. magtech.com.cn

Application of SAR Insights in the Design of Novel Chemical Scaffolds

The insights gained from SAR studies of this compound and related compounds are invaluable for the rational design of novel chemical scaffolds with improved therapeutic properties. nih.govbham.ac.uk By understanding which structural features are critical for activity, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. chemrxiv.org

Key applications of SAR in scaffold design include:

Scaffold Hopping: SAR data can guide the replacement of the norbornane core with other rigid scaffolds that maintain the crucial spatial arrangement of functional groups but may offer advantages in terms of synthesis or intellectual property. nih.gov

Bioisosteric Replacement: The this compound motif itself can be considered a bioisostere for other chemical groups. For example, the 1-aminonorbornane core has been proposed as a saturated, metabolically more stable bioisostere for aniline (B41778) in drug discovery. nih.govnih.gov

Fragment-Based Drug Design: The norbornane scaffold can serve as a starting point for fragment-based approaches, where small molecular fragments with known binding interactions are elaborated upon to create more potent ligands.

The development of novel synthetic methodologies, including photochemical approaches to generate unique aminonorbornane building blocks, is expanding the accessible chemical space for these scaffolds and enabling the exploration of new SAR. researchgate.net These new scaffolds are being used to develop inhibitors for a variety of biological targets. nih.govfrontiersin.org

Chemical Reactivity of N Phenyl 2 Aminonorbornane

Reactivity of the Amine Functionality within the Norbornane (B1196662) Scaffold

The secondary amine group in N-Phenyl-2-aminonorbornane is a key center of reactivity, functioning as a nucleophile in a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the attached phenyl group and the unique stereoelectronic environment of the norbornane skeleton.

The amine's nucleophilicity allows it to participate in standard amine derivatization reactions such as acylation and alkylation. For instance, N-acyl derivatives can be readily prepared, and these products themselves are valuable intermediates. Studies on related 2-aminonorbornane systems show that the N-acyl group can significantly influence the reactivity of the entire molecule, affecting the stability and reaction pathways of the glucopyranose skeleton in N-acyl-2-amino-2-desoxyglucopyranoses mdpi.com. The synthesis of N-acyl derivatives of 2-aminonorbornene-2-carboxylic acid esters via Diels-Alder reactions highlights the utility of this functionality in building complex molecular architectures researchgate.net.